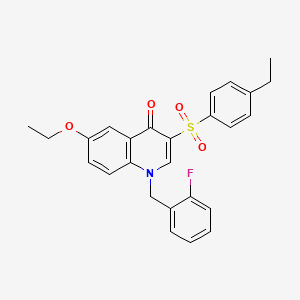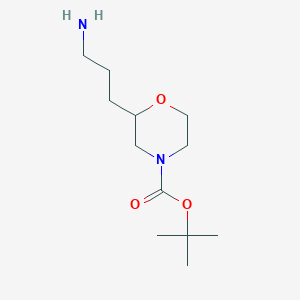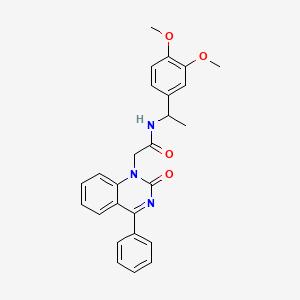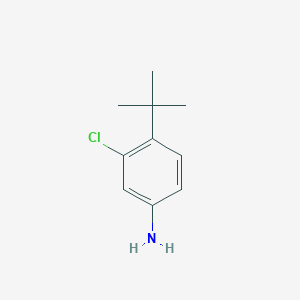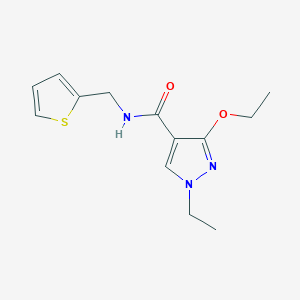
3-ethoxy-1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide, also known as ET-1, is a synthetic compound that has been studied for its potential applications in scientific research. ET-1 belongs to the class of pyrazole carboxamide compounds, which have been shown to have various biological activities.
Applications De Recherche Scientifique
Structural and Synthesis Studies
Recent studies have delved into the structural characteristics and synthesis of related pyrazole derivatives. For example, Köysal et al. (2005) discussed the geometric parameters and intramolecular interactions of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, highlighting the envelope conformation of the pyrazoline ring and its coplanarity with the fluorophenyl ring. This work provides insights into the molecular architecture that could be relevant for similar compounds (Y. Köysal, Ş. Işık, G. Sahin, & E. Palaska, 2005).
Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, exploring its structural conformation through X-ray crystallography and investigating its non-linear optical properties. This study demonstrates the potential of pyrazole derivatives in materials science, especially in the context of developing new optical materials (K. Kumara, A. D. Kumar, K. Kumar, & N. K. Lokanath, 2018).
Biological and Pharmacological Applications
Another area of interest is the biological and pharmacological potentials of pyrazole derivatives. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential of such compounds in cancer research (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Material Science and Corrosion Inhibition
Research by Saranya et al. (2020) on pyran derivatives for acid corrosion introduces the application of pyrazole derivatives in corrosion inhibition. This study not only synthesizes these derivatives but also explores their effectiveness in protecting metals against corrosion, offering a practical application in the field of material science (J. Saranya, F. Benhiba, N. Anusuya, R. Subbiah, A. Zarrouk, & S. Chitra, 2020).
Mécanisme D'action
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biological pathways, including those involved in inflammation, cancer, and microbial infections . .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be investigated to understand the compound’s bioavailability and potential as a therapeutic agent .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of thiophene derivatives, this compound could potentially have a wide range of effects, from modulating enzyme activity to altering cellular signaling pathways .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s activity could be affected by the local pH in different parts of the body, or by interactions with other drugs or endogenous molecules .
Propriétés
IUPAC Name |
3-ethoxy-1-ethyl-N-(thiophen-2-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-16-9-11(13(15-16)18-4-2)12(17)14-8-10-6-5-7-19-10/h5-7,9H,3-4,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAUWNGWAABMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2823379.png)
![Ethyl 1-[(4-butoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2823382.png)
![N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide](/img/structure/B2823383.png)

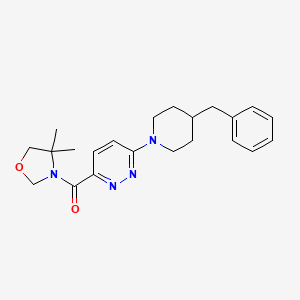
![[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2823387.png)
![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2823391.png)
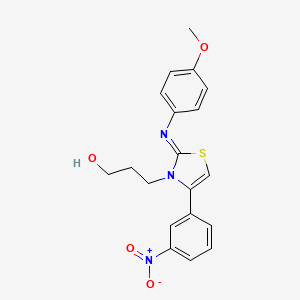
![6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823395.png)
![N-(4-ethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2823396.png)
